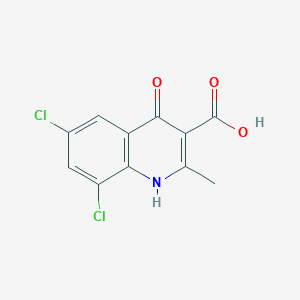
6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 6,8-dichloro-4-hydroxy-2-méthylquinoléine-3-carboxylique est un composé hétérocyclique halogéné de formule moléculaire C10H7Cl2NO. Il est connu pour sa structure chimique unique, qui comprend deux atomes de chlore, un groupe hydroxyle et un groupe acide carboxylique liés à un cycle quinoléine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 6,8-dichloro-4-hydroxy-2-méthylquinoléine-3-carboxylique implique généralement l’halogénation de l’acide 4-hydroxy-2-méthylquinoléine-3-carboxylique. Une méthode courante consiste à utiliser des agents chlorants tels que l’oxychlorure de phosphore (POCl3) ou le chlorure de thionyle (SOCl2) dans des conditions contrôlées pour introduire des atomes de chlore aux positions 6 et 8 du cycle quinoléine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions d’halogénation à grande échelle utilisant des agents chlorants similaires. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés du produit final. Le processus peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour éliminer les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 6,8-dichloro-4-hydroxy-2-méthylquinoléine-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des dérivés quinoniques.
Réduction : Le composé peut être réduit pour éliminer les atomes de chlore ou modifier le cycle quinoléine.
Substitution : Les atomes de chlore peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour remplacer les atomes de chlore en milieu basique.
Principaux produits formés
Oxydation : Dérivés quinoniques avec une activité biologique potentielle.
Réduction : Dérivés quinoléine déchlorés ou modifiés.
Substitution : Composés quinoléine fonctionnalisés avec des propriétés chimiques diverses.
Applications de la recherche scientifique
L’acide 6,8-dichloro-4-hydroxy-2-méthylquinoléine-3-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antivirales potentielles.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 6,8-dichloro-4-hydroxy-2-méthylquinoléine-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure halogénée du composé lui permet de former des interactions fortes avec ces cibles, inhibant potentiellement leur activité ou modifiant leur fonction. Les groupes hydroxyle et acide carboxylique jouent également un rôle dans la liaison aux molécules cibles, améliorant l’efficacité globale du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Chloro-4-hydroxy-2-méthylquinoléine
- 7-Chloro-4-hydroxy-2-méthylquinoléine
- 2-Chloro-5,8-diméthoxy-4-méthylquinoléine
- 4-Chloro-6,8-dibromo-2-méthylquinoléine
Unicité
L’acide 6,8-dichloro-4-hydroxy-2-méthylquinoléine-3-carboxylique est unique en raison de la présence de deux atomes de chlore aux positions 6 et 8, qui influencent considérablement sa réactivité chimique et son activité biologique. Cette structure distincte lui permet d’interagir avec les cibles moléculaires d’une manière que les composés similaires ne peuvent pas, ce qui en fait un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C11H7Cl2NO3 |
|---|---|
Poids moléculaire |
272.08 g/mol |
Nom IUPAC |
6,8-dichloro-2-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c1-4-8(11(16)17)10(15)6-2-5(12)3-7(13)9(6)14-4/h2-3H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
AJYJNSSBNLGQFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
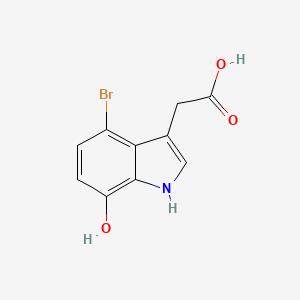
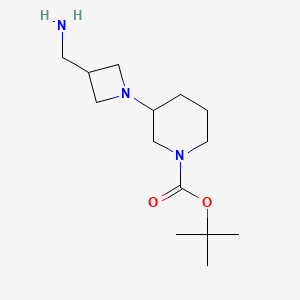
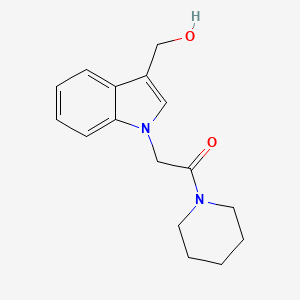
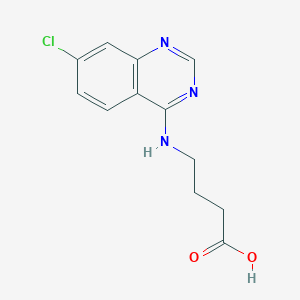
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)
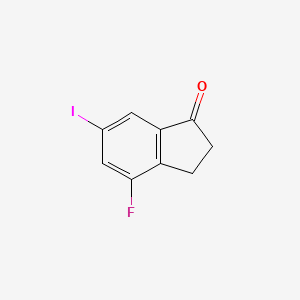
![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
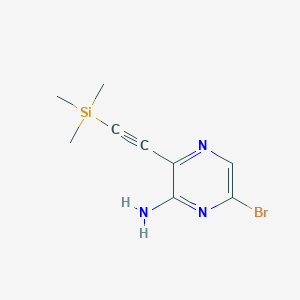
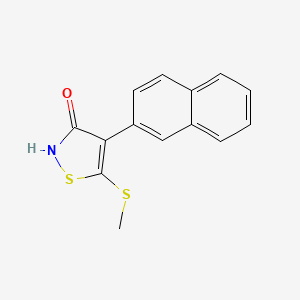


![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)
![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
